Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]
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Overview
Description
Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The prefix “spiro” is followed by square brackets that contain two numbers separated by a comma. These numbers represent the number of atoms in each ring, excluding the shared atom . In the case of “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it is a complex spiro compound with pyrrolo and pyridine rings, which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of spiro compounds is typically characterized by two rings sharing a single atom . The compound “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]” likely has a similar structure, with a pyrrolo and a pyridine ring forming the spiro structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . Without specific information on “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it’s difficult to provide a detailed physical and chemical properties analysis.Scientific Research Applications
Organocatalytic Synthesis for High Enantiopurity
Researchers have developed an enantioselective organocatalytic approach that allows the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method employs a three-component 1,3-dipolar cycloaddition, demonstrating high yield and excellent stereoselectivities under mild conditions. Theoretical calculations suggest that this unusual regioselectivity results from favorable pi-pi stacking interactions, providing a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Advancements in Alkaloid Synthesis
The synthesis of spiro[pyrrolidine-3,3′-oxindole] ring systems, which are core structures of several alkaloids with significant biological activity, has been a focus of research. Different strategies for synthesizing this ring system have been explored in the context of producing oxindole alkaloids like coerulescine and horsfiline, demonstrating the versatility of these compounds in drug discovery (Marti & Carreira, 2003).
Asymmetric Cycloadditions for Spiro[pyrrolidine-oxindoles]
A general and practical organocatalytic asymmetric 1,3-dipolar cycloaddition process has been established for 3-amino oxindole-based azomethine ylides and α,β-enones. This method produces spiro[pyrrolidine-2,3'-oxindole] products with high yields and excellent regio- and enantioselectivities. The method also allows for easy inversion of the diastereoselectivity of the products through a simple oxidation-reduction process, highlighting its potential for creating diverse medicinal compounds (Zhu et al., 2017).
Antibacterial and Anticancer Potentials
Spiro[pyrrolidine-3,3'-oxindoles] have been synthesized with a focus on evaluating their biological activities, including antibacterial, antifungal, and anticancer properties. For instance, derivatives containing heterocyclic rings attached to the pyrrolidine unit showed potent anticancer activity by activating pro-apoptotic genes, indicating their potential as therapeutic agents (Vidya et al., 2019).
5-HT7 Receptor Ligands
The design and synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives as a novel scaffold of 5-HT7 receptor ligands have been reported. These compounds exhibit low nanomolar ligand activity with selectivity over related serotonin receptor subtypes, highlighting their potential in designing new treatments for neurological disorders (Kelemen et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPYJYTAMQJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] |
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